N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Research efforts have been directed towards the synthesis and structural elucidation of compounds with similar structural motifs or functionalities. For instance, the silylation of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines. These compounds demonstrate an equilibrium between 5-membered and 7-membered rings, providing insights into the reactivity and potential applications of similar acetamide derivatives in creating novel heterocyclic compounds with unique properties (Lazareva et al., 2017).
Potential Applications in Coordination Chemistry and Antioxidant Activity
The research on coordination complexes and their antioxidant activities sheds light on the potential applications of structurally related acetamide derivatives. Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives exhibit significant antioxidant activity, hinting at the therapeutic potential of similar compounds (Chkirate et al., 2019).
Antimicrobial and Anticancer Activities
Compounds related to N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide have been studied for their biological activities, including antimicrobial and anticancer effects. For example, the synthesis and investigation of 1H-inden-1-one substituted (heteroaryl)acetamide derivatives have shown promising anticancer activity, suggesting that similar compounds could be explored for their therapeutic potential (Karaburun et al., 2018).
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-17(11-21-15-7-3-4-8-16(15)25-18(21)23)20-12-19(24)10-9-13-5-1-2-6-14(13)19/h1-8,24H,9-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZGJIOKORNUEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)CN3C4=CC=CC=C4OC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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